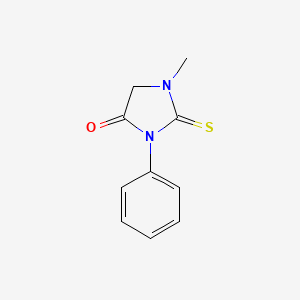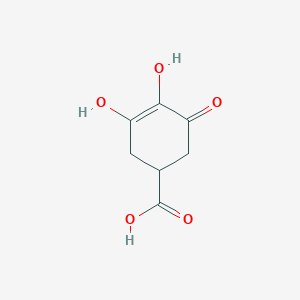![molecular formula C11H16ClNO3 B3048927 3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride CAS No. 1864063-05-7](/img/structure/B3048927.png)
3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride
Vue d'ensemble
Description
3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride is a chemical compound with the CAS Number: 1864063-05-7 . It has a molecular weight of 245.71 . The compound is also known as 3-amino-2-(3-methoxybenzyl)propanoic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO3.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 245.70 and a molecular formula of C11H16ClNO3 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Synthesis of Amino Acid Derivatives
This compound has been used in the synthesis of various amino acid derivatives. For example, L-forms of related amino acids, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, have been synthesized, indicating its potential in creating constituent amino acids in certain toxins (Shimohigashi, Lee, & Izumiya, 1976).
Preparation of Chiral Nylons
It serves as a key intermediate in the preparation of chiral nylon analogs. This highlights its role in the synthesis of specialty polymers with potential applications in materials science (García-Martín, Báñez, & Galbis, 2001).
Antimicrobial and Anti-Inflammatory Applications
Antimicrobial Activity
Derivatives of this compound have shown good antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium luteum. This suggests its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
Anti-Inflammatory and Antioxidant Properties
Some synthesized analogs of this compound exhibited significant antioxidant and anti-inflammatory activities. This points towards its possible use in pharmaceutical formulations aimed at treating inflammatory conditions (Subudhi & Sahoo, 2011).
Industrial and Chemical Applications
Corrosion Inhibition
Certain derivatives have been investigated as corrosion inhibitors, particularly in industrial applications like steel pickling processes. This demonstrates its utility in the field of industrial corrosion protection (Gupta et al., 2017).
Synthetic Route Development
Research has focused on developing efficient synthetic routes for derivatives of this compound, indicating its importance in synthetic chemistry (Arutyunyan et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-3-(3-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTYTKJGVRWLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride | |
CAS RN |
1864063-05-7 | |
| Record name | Benzenepropanoic acid, α-(aminomethyl)-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864063-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-](/img/structure/B3048845.png)
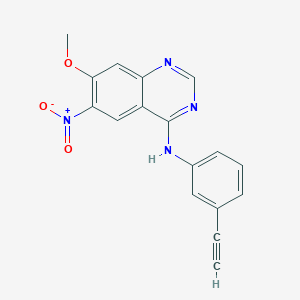
![8-chloro-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B3048847.png)



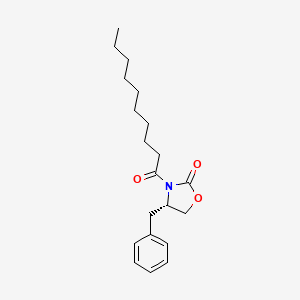

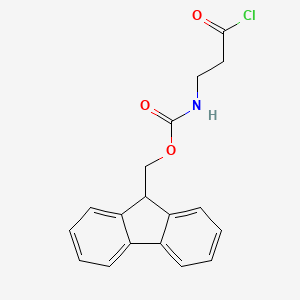
![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B3048858.png)

